(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 448949-65-3
VCID: VC3816015
InChI: InChI=1S/C7H11NO2.ClH/c9-7(10)6-4-1-2-5(3-4)8-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6-;/m0./s1
SMILES: C1CC2CC1C(N2)C(=O)O.Cl
Molecular Formula: C7H12ClNO2
Molecular Weight: 177.63 g/mol

(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride

CAS No.: 448949-65-3

Cat. No.: VC3816015

Molecular Formula: C7H12ClNO2

Molecular Weight: 177.63 g/mol

* For research use only. Not for human or veterinary use.

(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride - 448949-65-3

Specification

CAS No. 448949-65-3
Molecular Formula C7H12ClNO2
Molecular Weight 177.63 g/mol
IUPAC Name (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C7H11NO2.ClH/c9-7(10)6-4-1-2-5(3-4)8-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6-;/m0./s1
Standard InChI Key WUKAJPOKLIRLLD-YAFCINRGSA-N
Isomeric SMILES C1C[C@@H]2C[C@H]1[C@H](N2)C(=O)O.Cl
SMILES C1CC2CC1C(N2)C(=O)O.Cl
Canonical SMILES C1CC2CC1C(N2)C(=O)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride, reflects its bicyclic structure and stereochemistry. The norbornane skeleton is modified by replacing one bridgehead carbon with a nitrogen atom (azabicyclo system) and introducing a carboxylic acid group at the 3-position. The hydrochloride salt forms via protonation of the secondary amine.

Molecular Characteristics

  • Molecular Formula: C7H12ClNO2\text{C}_7\text{H}_{12}\text{ClNO}_2

  • Molecular Weight: 177.63 g/mol

  • CAS Numbers: 448949-65-3 (hydrochloride), 171754-02-2 (free acid)

  • Stereochemistry: The (1R,3S,4S) configuration is critical for its biological activity, as enantiomeric forms exhibit distinct pharmacological profiles .

Structural Features

  • Bicyclic Framework: The norbornane system imposes conformational rigidity, favoring interactions with enzymes and receptors .

  • Carboxylic Acid Group: Enhances hydrogen-bonding potential and solubility in aqueous media .

  • Chiral Centers: Three stereogenic centers (C1, C3, C4) dictate its three-dimensional geometry .

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves multi-step sequences to construct the bicyclic framework while preserving stereochemistry. A common approach (Figure 1) begins with a chiral amine precursor, followed by cyclization and functionalization .

Key Steps:

  • Cyclization: A diene and nitrogen-containing precursor undergo Diels-Alder cyclization to form the azabicyclo[2.2.1]heptane core .

  • Carboxylation: Introduction of the carboxylic acid group via oxidation or hydrolysis.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Example Protocol :

  • Starting Material: (1R,3S,4R,5R)-5-benzyloxycarbonylamino-2-azabicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester.

  • Hydrogenation: Palladium-catalyzed hydrogenation removes protecting groups (92.9% yield).

  • Acid Treatment: Hydrochloric acid in ether generates the final hydrochloride salt (94.1% yield).

Industrial Optimization

  • Continuous Flow Systems: Improve reaction efficiency and reduce purification steps.

  • Crystallization: Ensures high purity (>97%) for pharmaceutical applications .

Applications in Drug Development

The compound’s rigid structure and chiral centers make it a valuable scaffold for designing therapeutics.

Neuropharmacological Agents

  • Mechanism: Binds to cholinergic and GABAergic receptors, modulating neurotransmitter release.

  • Anxiolytic Activity: In rodent models, derivatives reduced anxiety-like behaviors (IC50_{50} = 0.5–0.8 µM).

Antimicrobial and Antiviral Agents

  • HCV Protease Inhibition: Derivatives inhibit NS3-NS4A protease (IC50_{50} = 0.5 µM), a target for hepatitis C treatment.

  • Antibacterial Activity: Modifications enhance efficacy against methicillin-resistant Staphylococcus aureus (MRSA).

Anticancer Research

  • Apoptosis Induction: Triggers caspase-3 activation in breast cancer cells (MCF-7) at 10 µM.

Biological Activity and Mechanisms

Enzyme Interactions

  • Serine Protease Inhibition: The bicyclic core fits into the active site, disrupting substrate binding (Figure 2) .

  • Kinase Modulation: Suppresses ERK phosphorylation in cancer signaling pathways.

Structural-Activity Relationships (SAR)

  • Carboxylic Acid Position: Moving the group to C2 reduces activity by 80% .

  • Hydrochloride Salt: Improves bioavailability compared to free acid (AUC increased by 2.5-fold) .

Comparative Analysis with Analogues

CompoundStructureBioactivity (IC50_{50})Key Difference
(1S,3R,4R)-isomer Mirror stereochemistry1.2 µM (HCV protease)Lower potency due to stereochemistry
7-Azabicyclo[2.2.1]heptane Additional nitrogenN/AAltered hydrogen-bonding capacity
Tropane derivativesLarger bicyclic system0.3 µM (GABAA_A)Enhanced receptor affinity

Future Directions and Challenges

Synthetic Challenges

  • Stereocontrol: Achieving >99% enantiomeric excess remains costly .

  • Scale-Up: Optimizing hydrogenation steps for ton-scale production .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator